molecular formula C7H6O4 B2410502 5-acetylfuran-3-carboxylic Acid CAS No. 89677-39-4

5-acetylfuran-3-carboxylic Acid

Cat. No. B2410502
CAS RN: 89677-39-4
M. Wt: 154.121
InChI Key: BGXPRUOBILDAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-acetylfuran-3-carboxylic Acid is a chemical compound with the CAS Number: 89677-39-4 . It has a molecular weight of 154.12 . It is typically stored as a powder .


Chemical Reactions Analysis

While specific chemical reactions involving 5-acetylfuran-3-carboxylic Acid are not detailed in the search results, it’s worth noting that furan derivatives, such as 5-acetylfuran-3-carboxylic Acid, have shown great potential as platform compounds in future industries .


Physical And Chemical Properties Analysis

5-acetylfuran-3-carboxylic Acid is a powder with a melting point of 208-210 degrees . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Carbapenem Antibiotics and Stereochemical Analysis

5-Acetylfuran-3-carboxylic acid is involved in the biosynthesis of carbapenem antibiotics, a class of beta-lactam antibiotics. Research by Stapon, Li, and Townsend (2003) detailed the role of specific enzymes in the biosynthesis pathway, particularly focusing on the stereochemical aspects of carbapenem formation from L-proline (Stapon, Li, & Townsend, 2003).

Renewable Amine and Alcohol Synthesis

Liu, Stähler, Murphy, Furlong, and Kerton (2017) explored the reactivity of 3-acetamido-5-acetylfuran (3A5AF), a derivative of 5-acetylfuran-3-carboxylic acid. They demonstrated its potential in the synthesis of renewable amines and alcohols, which are valuable in various chemical industries (Liu et al., 2017).

Novel Derivatives and Chemical Transformations

Several studies focus on the synthesis of novel derivatives and the investigation of chemical transformations involving 5-acetylfuran-3-carboxylic acid. For instance, Remizov, Pevzner, and Petrov (2018) synthesized various derivatives by arylation, exploring the reactivity and potential applications in different chemical processes (Remizov, Pevzner, & Petrov, 2018).

Biosynthesis of Complex Sugars

The synthesis of complex sugars, such as aceric acid found in pectic polysaccharides, involves intermediates related to 5-acetylfuran-3-carboxylic acid. Jones, Nepogodiev, Macdonald, Hughes, and Field (2005) detailed the synthesis process, highlighting the significance of these intermediates in the formation of rare branched-chain sugars (Jones et al., 2005).

Converting Biomass to Chemicals

A study by Omari, Dodot, and Kerton (2012) demonstrated an efficient process for converting N-acetyglucosamine into 3-acetamido-5-acetylfuran (3A5AF), proposing its use as a renewable nitrogen-containing platform chemical. This research offers insights into the potential of converting biomass into valuable chemicals (Omari, Dodot, & Kerton, 2012).

Future Directions

Furan derivatives, such as 5-acetylfuran-3-carboxylic Acid, have shown great potential as platform compounds in future industries . The effective conversion of biomass to useful chemicals, including furan derivatives, is a promising strategy for making full use of renewable resources .

properties

IUPAC Name

5-acetylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-4(8)6-2-5(3-11-6)7(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXPRUOBILDAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetylfuran-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.